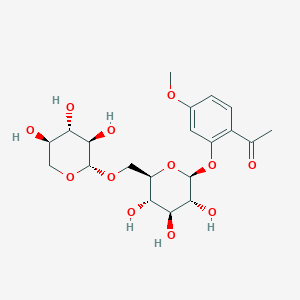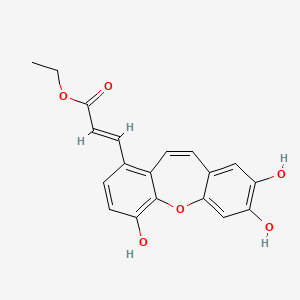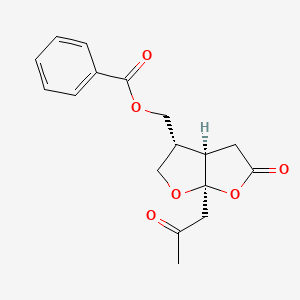
Paeonilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paeonilide is a benzoate ester. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Synthesis and Isolation
- Paeonilide, a monoterpenoid metabolite from Paeonia delavayi roots, demonstrates anti-platelet activating factor activity. It has been synthesized through a process involving benzoyl peroxide-promoted radical addition and topologically favored cyclization, simplifying its production (Du, Liu, & Linhardt, 2007).
- The isolation of paeonilide and its structural establishment through spectroscopic and X-ray crystallographic analyses have been documented. This compound exhibits an anti-PAF effect with a specific IC50 value (Liu Ji-kai et al., 2000).
Total Synthesis
- The total synthesis of paeonilide has been achieved from 2-hydroxy-4-methylacetophenone, providing insights into the compound’s structure and potential for further study (Wang et al., 2006).
Enantioselective Synthesis
- An enantioselective synthesis of (-)-paeonilide has been reported, indicating a potential for stereoselective medicinal chemistry applications (Harrar & Reiser, 2012).
Chemical Reactions and Synthesis Methods
- Studies have focused on the reactivity umpolung in intramolecular ring closure of butenolides, leading to a concise total synthesis of paeonilide. These findings contribute to the understanding of its chemical behavior and synthesis possibilities (Deore & Argade, 2013).
Propiedades
Nombre del producto |
Paeonilide |
|---|---|
Fórmula molecular |
C17H18O6 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
[(3R,3aR,6aR)-5-oxo-6a-(2-oxopropyl)-2,3,3a,4-tetrahydrofuro[2,3-b]furan-3-yl]methyl benzoate |
InChI |
InChI=1S/C17H18O6/c1-11(18)8-17-14(7-15(19)23-17)13(10-22-17)9-21-16(20)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3/t13-,14+,17+/m0/s1 |
Clave InChI |
KPLJENFVVZWBMN-JJRVBVJISA-N |
SMILES isomérico |
CC(=O)C[C@]12[C@H](CC(=O)O1)[C@H](CO2)COC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)CC12C(CC(=O)O1)C(CO2)COC(=O)C3=CC=CC=C3 |
Sinónimos |
paeonilide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



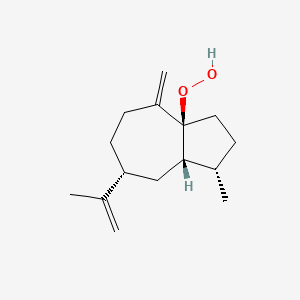
![(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol](/img/structure/B1247312.png)
![2-[3-[4-[3-[(5-Methoxy-8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1247316.png)
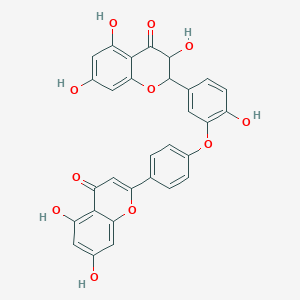
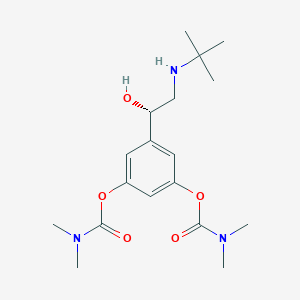
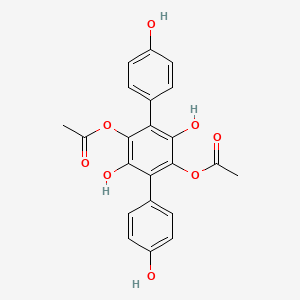
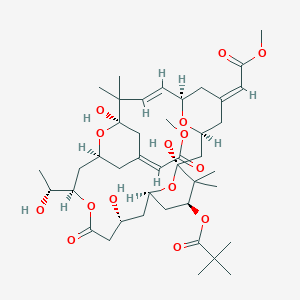
![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1247323.png)
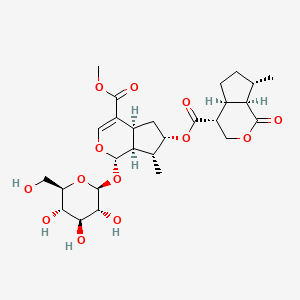
![(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1247326.png)
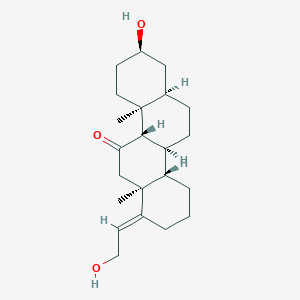
![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)
